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Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104

Introduction: Ethyl heptanoate, an ester recognized by its characteristic fruity, grape-like
aroma, finds extensive application in the flavor and fragrance industries.[1] A thorough
understanding of its chemical structure is paramount for quality control, regulatory compliance,
and research and development. This technical guide provides a comprehensive overview of the
spectroscopic data of ethyl heptanoate, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining
this data are also presented, alongside a logical workflow diagram, to support researchers,
scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethyl heptanoate.

Table 1: 1H NMR Data for Ethyl Heptanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.12 -4.09 Quartet 2H -O-CH2-CH3
2.29 Triplet 2H -CO-CH2-CH2-
1.60 Quintet 2H -CO-CH2-CH2-CH2-
1.31 Multiplet 6H -(CH2)3-CH3
1.24 Triplet 3H -O-CH2-CH3
0.90 Triplet 3H -(CH2)5-CH3

Solvent: CDCI3. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: 13C NMR Data for Ethyl Heptanoate

Chemical Shift (d) ppm

Carbon Assignment

173.79 C=0 (Ester carbonyl)
60.13 -O-CH2-CH3

34.44 -CO-CH2-CH2-

31.58 -(CH2)4-CH2-CH3
28.92 -CO-CH2-CH2-CH2-
25.05 -CO-(CH2)2-CH2-CH2-
22.57 -(CH2)5-CH2-CH3
14.30 -O-CH2-CH3

14.03 -(CH2)6-CH3

Solvent: CDCI3. Reference: CDCI3 at 77.16 ppm.[2]

Table 3: Key IR Absorption Bands for Ethyl Heptanoate
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Functional Group

Wavenumber (cm-1) Intensity .
Assignment
~1735 Strong C=0 stretch (Ester)
~1240 Strong C-0 stretch (Ester)
2950-2850 Strong C-H stretch (Alkyl)
1465-1375 Medium C-H bend (Alkyl)

Table 4: Mass Spectrometry Data (Electron lonization)

for Ethyl Heptanoate
m/z

Relative Intensity (%) Assignment

[M+H]+ (Protonated molecular

159.0 ~5 .
ion)
115 ~20 [M - OCH2CH3]+
McLafferty rearrangement
88 99.99
product
73 ~30 [COOCH2CH3]+
43 61.49 [CH2CH2CH3]+

Molecular Weight of Ethyl Heptanoate: 158.24 g/mol .[3] A prominent peak is often observed
at m/z 88, which is characteristic of the McLafferty rearrangement in ethyl esters.[2] The
protonated molecular ion [M+H]* can be observed at m/z 159.0, particularly with softer
ionization techniques.[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of ethyl heptanoate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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o Accurately weigh approximately 10-20 mg of pure ethyl heptanoate for 1H NMR and 50-100
mg for 13C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCI3)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to
be within the detection region of the NMR probe.

2. 1H NMR Spectroscopy Parameters:

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.
e Spectral Width: 0-12 ppm.

3. 13C NMR Spectroscopy Parameters:

e Spectrometer: 100 MHz or higher (corresponding to a 400 MHz 1H frequency).

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum
to single lines for each carbon.

e Acquisition Time: Approximately 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

e Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is typically required.

Infrared (IR) Spectroscopy
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. Sample Preparation (Neat Liquid Film):

Place one to two drops of pure ethyl heptanoate directly onto the surface of a clean,
polished salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform capillary film between the plates.

Ensure no air bubbles are trapped in the film.

. Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).

A background spectrum of the clean, empty salt plates should be acquired and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

1.

Sample Preparation and Introduction (for Electron lonization - El):

For direct infusion, dilute a small amount of ethyl heptanoate in a volatile solvent such as
methanol or acetonitrile.

Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatography (GC) system for separation prior to analysis.

. Electron lonization (El) Parameters:

lonization Energy: Typically 70 eV.
Source Temperature: Approximately 200-250 °C.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of ethyl heptanoate.

Workflow for Spectroscopic Characterization of Ethyl Heptanoate
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Caption: Logical workflow for the spectroscopic characterization of ethyl heptanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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